N3-[(furan-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazole-3,4-diamine
Overview
Description
N3-[(furan-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazole-3,4-diamine is a heterocyclic compound that features both furan and pyrazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both furan and pyrazole moieties in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[(furan-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazole-3,4-diamine typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-ylmethyl precursor, which is then reacted with appropriate pyrazole derivatives under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N3-[(furan-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazole-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro groups on the pyrazole ring can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, amine-substituted pyrazoles, and various halogenated furan derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N3-[(furan-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazole-3,4-diamine exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The furan and pyrazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
- N3-[(furan-2-yl)methyl]-1-(methyl)-1H-pyrazole-3,4-diamine
- N3-[(furan-2-yl)methyl]-1-(ethyl)-1H-pyrazole-3,4-diamine
- N3-[(furan-2-yl)methyl]-1-(butyl)-1H-pyrazole-3,4-diamine
Uniqueness
N3-[(furan-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazole-3,4-diamine is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can lead to differences in reactivity and binding affinity compared to its analogs with different alkyl groups.
Properties
IUPAC Name |
3-N-(furan-2-ylmethyl)-1-propan-2-ylpyrazole-3,4-diamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-8(2)15-7-10(12)11(14-15)13-6-9-4-3-5-16-9/h3-5,7-8H,6,12H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWGOTHJHIGVSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)NCC2=CC=CO2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701171007 | |
Record name | 1H-Pyrazole-3,4-diamine, N3-(2-furanylmethyl)-1-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701171007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1429418-74-5 | |
Record name | 1H-Pyrazole-3,4-diamine, N3-(2-furanylmethyl)-1-(1-methylethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1429418-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-3,4-diamine, N3-(2-furanylmethyl)-1-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701171007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.